1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane

Description

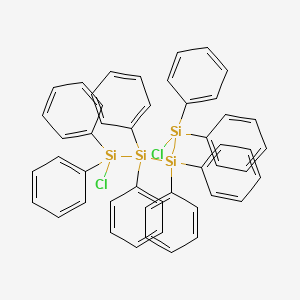

1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane is a highly substituted organosilicon compound characterized by a tetrasilane backbone (four silicon atoms) with eight phenyl groups and two chlorine atoms at the 1,4-positions. This compound serves as a critical precursor in photochemical reactions, particularly for synthesizing oligosilanes like 1,1,2,2,3,3-hexaphenyltrisilane. Its reactivity is influenced by the steric bulk of phenyl groups and the electrophilic nature of the chlorine substituents. Key synthetic applications include its use in alumina column chromatography, where it yields trisilanes in ~52% efficiency under optimized conditions .

Properties

CAS No. |

13498-31-2 |

|---|---|

Molecular Formula |

C48H40Cl2Si4 |

Molecular Weight |

800.1 g/mol |

IUPAC Name |

chloro-[[[chloro(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane |

InChI |

InChI=1S/C48H40Cl2Si4/c49-51(41-25-9-1-10-26-41,42-27-11-2-12-28-42)53(45-33-17-5-18-34-45,46-35-19-6-20-36-46)54(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52(50,43-29-13-3-14-30-43)44-31-15-4-16-32-44/h1-40H |

InChI Key |

UMGYNDKGUGCSKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)([Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)Cl)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane typically involves the reaction of chlorosilanes with phenyl-substituted silanes under controlled conditions. One common method includes the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with a chlorosilane precursor to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity .

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes.

Chemical Reactions Analysis

1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents. For example, treatment with sodium methoxide can replace the chlorine atoms with methoxy groups.

Oxidation and Reduction: The phenyl groups can undergo oxidation to form phenol derivatives, while reduction reactions can lead to the formation of hydrogenated products.

Coupling Reactions: The compound can participate in coupling reactions to form larger organosilicon frameworks.

Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane has several applications in scientific research:

Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Organic Synthesis: The compound serves as a precursor for the synthesis of other organosilicon compounds, which are valuable in various organic reactions.

Mechanism of Action

The mechanism by which 1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane exerts its effects is primarily through its ability to form stable silicon-carbon bonds. The phenyl groups provide steric hindrance, which can influence the reactivity and stability of the compound. The chlorine atoms serve as reactive sites for further functionalization, allowing the compound to participate in a variety of chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

1,1,2,2,3,3-Hexaphenyltrisilane

- Structure : A trisliane with six phenyl groups.

- Reactivity: Synthesized from 1,4-dichloro-octaphenyltetrasilane via photochemical dechlorination. The reaction requires prolonged reaction times compared to silanol precursors (e.g., 1,1,2,2,3,3,4,4-octaphenyltetrasilane-1-ol), suggesting that chlorine substituents slow reaction kinetics despite similar yields (~52%) .

- Physical Properties : Shares infrared spectral features (e.g., Si-Si and Si-Ph vibrations) with the parent tetrasilane but lacks the Si-Cl stretching band at ~500 cm⁻¹ .

1,1,2,2,3,3,4,4-Octaphenyltetrasilane-1-ol

- Structure : The hydroxylated analog of the target compound.

- Reactivity: Generates hexaphenyltrisilane in 51% yield under identical chromatographic conditions. Unlike the chloro derivative, the silanol reacts faster, likely due to the hydroxyl group’s superior leaving-group ability .

- Stability : Prone to decomposition during column chromatography, necessitating careful isolation to avoid byproducts .

1,4-Bis(dimethylphenylsilyldiazomethyl)-1,1,2,2,3,3,4,4-octamethyltetrasilane

- Structure : A tetrasilane with methyl and dimethylphenylsilyldiazomethyl substituents.

- Reactivity : Undergoes nitrogen extrusion to form bicyclic azo compounds, a pathway distinct from the dechlorination observed in the target compound. Yields are lower (25%) due to competing side reactions .

- Applications : Primarily used in niche synthetic routes for silicon-nitrogen heterocycles .

Si/m-Tetraphenyldisilane

- Structure : A disilane (two silicon atoms) with four phenyl groups.

- Physical Properties: Exhibits a simpler infrared spectrum lacking the Si-H band seen in partially reduced tetrasilanes. Melting points and solubility in nonpolar solvents (e.g., petroleum ether) differ significantly due to reduced steric hindrance .

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane

- Structure : A chlorinated disiloxane with isopropyl groups.

- Reactivity : The siloxane backbone (Si-O-Si) confers greater thermal stability but lower electrophilicity compared to the tetrasilane. Chlorine atoms here participate in hydrolytic reactions rather than photochemical dehalogenation .

Data Tables

Table 2: Physical Properties

| Compound | IR Features (cm⁻¹) | Melting Point (°C) | Solubility |

|---|---|---|---|

| 1,4-Dichloro-octaphenyltetrasilane | Si-Cl (500), Si-Ph (1100) | Not reported | Benzene, Ethyl acetate |

| 1,1,2,2,3,3-Hexaphenyltrisilane | Si-Si (400), Si-Ph (1100) | 97–98 | Hot petroleum ether |

| Si/m-Tetraphenyldisilane | Si-Si (400), No Si-Cl/Si-H | 120–122 | Nonpolar solvents |

Key Findings and Implications

- Steric Effects : The octaphenyl substitution in the target compound imposes significant steric hindrance, slowing reactions compared to less-substituted analogs (e.g., disilanes).

- Leaving Group Influence : Chlorine substituents provide synthetic versatility but require longer reaction times than hydroxyl groups.

- Structural Diversity : Modifying substituents (e.g., replacing phenyl with methyl or diazomethyl groups) drastically alters reactivity and application scope.

Biological Activity

1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane (CAS Number: 13498-31-2) is a silane compound known for its unique structural properties and potential applications in various fields. This article delves into the biological activity of this compound, focusing on its toxicity and ecological impact based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C₄₈H₄₀Cl₂Si₄

- Molecular Weight : 860.12 g/mol

- Linear Formula : C₄₈H₄₀Cl₂Si₄

Toxicity Studies

Research indicates that this compound exhibits significant toxicity towards aquatic organisms. The following table summarizes key findings from various toxicity assessments:

These values indicate that the compound poses a risk to aquatic life even at low concentrations.

The biological mechanisms underlying the toxicity of this compound are not fully understood; however, it is hypothesized that the compound may interfere with cellular processes such as membrane integrity and metabolic functions in target organisms.

Aquatic Toxicity Assessment

A study conducted by researchers at IVL Swedish Environmental Research Institute employed quantitative structure-activity relationship (QSAR) models to predict the aquatic toxicity of various silane compounds including this compound. The study highlighted that the compound's chlorinated structure significantly contributes to its toxic profile in aquatic ecosystems .

Environmental Impact

In a separate investigation focusing on environmental persistence and bioaccumulation potential of silanes in aquatic environments, it was found that compounds similar to this compound can accumulate in sediment and biota. This raises concerns regarding long-term ecological effects and food chain implications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.